molecular formula C17H16N4O2S B2448578 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034277-01-3

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2448578
CAS No.: 2034277-01-3
M. Wt: 340.4
InChI Key: FKECECBWNGBLBW-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-21-16(22)8-11-6-12(3-5-13(11)20-21)19-17(23)10-2-4-14-15(7-10)24-9-18-14/h2,4,7-9,12H,3,5-6H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKECECBWNGBLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving the hexahydrocinnoline framework and benzo[d]thiazole moiety. The structural formula can be represented as follows:

C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}\text{S}

This compound features a carboxamide functional group linked to a thiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit antimicrobial properties. A study showed that compounds with similar structures demonstrated moderate to significant growth inhibition against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The activity was evaluated using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for selected derivatives .

2. Inhibition of Acetylcholinesterase (AChE)

Compounds containing the thiazole moiety have been identified as effective inhibitors of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 2.7 µM, suggesting potential therapeutic applications in cognitive disorders .

3. Quorum Sensing Inhibition

The compound has been evaluated for its ability to inhibit quorum sensing in Gram-negative bacteria. A study highlighted the effectiveness of benzo[d]thiazole derivatives in disrupting bacterial communication systems, with IC50 values indicating promising selectivity and potency against the LasB system of Pseudomonas aeruginosa .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes like AChE and quorum sensing receptors.
  • Antimicrobial Action : The thiazole ring contributes to membrane disruption in bacterial cells.
  • Cell Signaling Interference : By inhibiting quorum sensing pathways, the compound can prevent biofilm formation and virulence factor production in pathogenic bacteria.

Case Studies

Several studies have focused on similar compounds with thiazole and quinoline structures:

  • Study on Acetylcholinesterase Inhibition :
    • Objective : Evaluate the inhibitory effects on AChE.
    • Findings : Compounds demonstrated significant AChE inhibition with varying potencies.
    • : Potential for development as therapeutic agents for Alzheimer's disease .
  • Quorum Sensing Inhibition Study :
    • Objective : Assess the ability to inhibit Pseudomonas aeruginosa quorum sensing.
    • Findings : Selected compounds showed IC50 values indicating effective inhibition without affecting bacterial growth.
    • : Promising candidates for developing non-antibiotic antimicrobial agents .

Data Summary Table

Activity TypeCompoundIC50 Value (µM)Reference
AChE InhibitionSimilar Thiazole Derivative2.7
Quorum Sensing InhibitionCompound 3115.2
Antimicrobial ActivityVarious Derivatives32 - 128

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